2-((4-Fluorophenyl)amino)isonicotinonitrile
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Overview
Description
2-((4-Fluorophenyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C12H8FN3. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group attached to an amino isonicotinonitrile moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)amino)isonicotinonitrile typically involves the reaction of 4-fluoroaniline with isonicotinonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)amino)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the fluorine atom or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-((4-Fluorophenyl)amino)isonicotinonitrile has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has been tested in clinical trials for its efficacy in treating cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. For example, its antitumor activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects might result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)amino)isonicotinonitrile
- 2-((4-Bromophenyl)amino)isonicotinonitrile
- 2-((4-Methylphenyl)amino)isonicotinonitrile
Uniqueness
2-((4-Fluorophenyl)amino)isonicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluoroanilino)pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSOTBKPIKIBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640903 |
Source
|
Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-11-7 |
Source
|
Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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